molecular formula C12H17N5O4 B1229766 8-Ethyladenosine CAS No. 69359-47-3

8-Ethyladenosine

Cat. No.: B1229766
CAS No.: 69359-47-3
M. Wt: 295.29 g/mol
InChI Key: OOOZBXHUEHEQJT-JJNLEZRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Ethyladenosine is a chemically modified nucleoside derivative of adenosine, characterized by an ethyl group substitution at the 8-position of the adenine base. In adenosine, the adenine moiety is typically linked to ribose via the 9-nitrogen atom.

Properties

CAS No.

69359-47-3

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-8-ethylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H17N5O4/c1-2-6-16-7-10(13)14-4-15-11(7)17(6)12-9(20)8(19)5(3-18)21-12/h4-5,8-9,12,18-20H,2-3H2,1H3,(H2,13,14,15)/t5-,8-,9-,12-/m1/s1

InChI Key

OOOZBXHUEHEQJT-JJNLEZRASA-N

SMILES

CCC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

CCC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

CCC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N

Other CAS No.

69359-47-3

Synonyms

8-ethyladenosine

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Gaps

  • Biological Activity: demonstrates that 8-substituted purines exhibit receptor subtype selectivity, suggesting this compound could be tailored for A₂A or A₃ receptor targeting. However, empirical data on its binding affinity remains lacking.
  • Drug Design: The ethyl group’s lipophilicity may enhance blood-brain barrier penetration, making this compound a candidate for neurological therapies.

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